molecular formula C10H8ClIN2O2 B13916799 Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate

Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate

カタログ番号: B13916799
分子量: 350.54 g/mol
InChIキー: YJFWGPJCZQCVRC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylate (CAS 2768298-94-6) is a halogenated imidazo[1,2-a]pyridine derivative with the molecular formula C₁₀H₈ClIN₂O₂ and a molecular weight of 350.54 g/mol. Its structure features a chloro substituent at position 5 and an iodine atom at position 8, attached to the bicyclic imidazo[1,2-a]pyridine core. The ethyl ester group at position 3 enhances solubility in organic solvents, making it a versatile intermediate for pharmaceutical and agrochemical synthesis .

This compound is synthesized via regioselective halogenation reactions, though specific protocols are proprietary.

特性

分子式

C10H8ClIN2O2

分子量

350.54 g/mol

IUPAC名

ethyl 5-chloro-8-iodoimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)7-5-13-9-6(12)3-4-8(11)14(7)9/h3-5H,2H2,1H3

InChIキー

YJFWGPJCZQCVRC-UHFFFAOYSA-N

正規SMILES

CCOC(=O)C1=CN=C2N1C(=CC=C2I)Cl

製品の起源

United States

準備方法

General Synthetic Strategy for Imidazo[1,2-a]pyridine Derivatives

The synthesis of imidazo[1,2-a]pyridines typically begins with the condensation of 2-aminopyridines and carbonyl compounds, such as aldehydes or ketoesters, often followed by cyclization and functional group modifications. Metal-free protocols have gained prominence due to their environmental benefits and operational simplicity. The Groebke–Blackburn–Bienaymé multicomponent reaction (GBB-MCR) is a widely employed method for constructing 2,3-disubstituted imidazo[1,2-a]pyridines, which can be further functionalized at various positions including halogenation at the 5- and 8-positions.

Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate Core

A key intermediate, Ethyl imidazo[1,2-a]pyridine-3-carboxylate, can be prepared by the condensation of 2-aminopyridine with ethyl 2-chloro-3-oxobutanoate in ethanol under reflux conditions with potassium carbonate as a base. This reaction proceeds via nucleophilic substitution followed by cyclization to form the imidazo[1,2-a]pyridine ring bearing an ester group at the 3-position. The reaction typically requires 8–10 hours of reflux and yields the ethyl ester intermediate in moderate to good yields (e.g., 55% yield reported).

Reaction Component Amount/Condition
2-Aminopyridine 1.0 mol (15.0 g)
Ethyl 2-chloro-3-oxobutanoate 1.2 mol (31.48 g)
Potassium carbonate 1.2 mol (26.44 g)
Solvent Absolute ethanol (30–45 mL)
Temperature Reflux for 8–10 hours
Yield ~55%

Table 1: Typical conditions for preparation of Ethyl imidazo[1,2-a]pyridine-3-carboxylate intermediate.

Halogenation to Introduce 5-Chloro and 8-Iodo Substituents

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Outcome Yield/Notes
1 Condensation and Cyclization 2-Aminopyridine, ethyl 2-chloro-3-oxobutanoate, K2CO3, ethanol, reflux 8-10 h Ethyl imidazo[1,2-a]pyridine-3-carboxylate ~55% yield
2 Chlorination N-Chlorosuccinimide or Cl2 gas, controlled conditions 5-Chloro derivative Regioselective substitution
3 Iodination Iodine in pyridine 8-Iodo derivative Efficient electrophilic iodination

Research Outcomes and Professional Notes

  • The metal-free synthesis routes for imidazo[1,2-a]pyridines provide environmentally friendly alternatives to traditional metal-catalyzed methods, with good substrate scope and scalability.
  • Halogenation steps require careful control of reaction conditions to achieve selective substitution at the 5- and 8-positions, critical for obtaining the target Ethyl 5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylate.
  • Spectroscopic data (NMR, IR, MS) confirm the structures of intermediates and final halogenated products, with characteristic shifts corresponding to halogen substituents and ester functionalities.
  • The combination of condensation, cyclization, and halogenation steps forms a robust synthetic route suitable for further functionalization and application in drug discovery and materials science.

化学反応の分析

Types of Reactions

Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Metal-free oxidation strategies are commonly employed.

    Reduction: Reduction reactions can be performed under specific conditions.

    Substitution: Halogen substitution reactions are prevalent due to the presence of chlorine and iodine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, iodine, and various oxidizing agents. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of halogen atoms with other functional groups.

作用機序

The mechanism of action of ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context .

類似化合物との比較

Substituent Position Isomerism

Key Example : Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1331823-97-2) shares the same molecular formula but differs in substituent positions (Cl at position 7, I at 8, ester at 2). Positional isomerism significantly alters electronic properties and reactivity. For instance:

  • The 3-carboxylate isomer (target compound) may exhibit greater steric hindrance near the reactive imidazole nitrogen, affecting nucleophilic substitution rates.
  • The 2-carboxylate isomer (CAS 1331823-97-2) has a lower calculated XLogP3 (3.6 vs. ~4.0 estimated for the target compound), suggesting reduced lipophilicity .

Halogen vs. Alkyl/Aryl Substituents

Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (similarity score 0.86, CAS 123531-52-2) lacks halogens but features a methyl group at position 3. Key differences include:

  • However, it enhances stability under acidic conditions .
  • Synthetic Utility : Reaction with N-chlorosuccinimide (NCS) regioselectively chlorinates the methyl group to yield 5-(chloromethyl) derivatives (83% yield), showcasing divergent reactivity compared to pre-halogenated compounds like the target molecule .

Fluorine’s small size may improve bioavailability compared to bulkier iodine .

Heterocycle Variations

Thiazolo[3,2-a]pyridine Derivatives (e.g., compounds 11d, 15a-d in ):

  • Replacement of the imidazole ring with thiazole alters electronic density and hydrogen-bonding capacity.
  • These derivatives often exhibit enhanced antimicrobial activity due to the sulfur atom’s polarizability, a property less pronounced in imidazo[1,2-a]pyridines .

Pyridazine Analogues (e.g., Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate, CAS 1150566-27-0):

  • The pyridazine ring increases nitrogen content, improving water solubility but reducing metabolic stability due to higher susceptibility to oxidation .

Physicochemical and Spectral Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Notable Spectral Data (NMR, MS)
2768298-94-6 (Target) C₁₀H₈ClIN₂O₂ 350.54 ~4.0 5-Cl, 8-I, 3-COOEt ¹H NMR (CDCl₃): δ 1.42 (t, 3H), 4.45 (q, 2H), 7.85 (s, 1H)
1331823-97-2 C₁₀H₈ClIN₂O₂ 350.54 3.6 7-Cl, 8-I, 2-COOEt MS (ESI): m/z 351.0 [M+H]⁺
123531-52-2 C₁₀H₁₁N₂O₂ 191.21 1.8 5-Me, 3-COOEt ¹³C NMR (DMSO): δ 14.1 (COOEt), 121.5 (C-5)
88405-15-6 C₁₃H₁₆N₂O₃ 248.28 2.1 2-OEt, 8-Me, 3-COOEt IR (KBr): 1720 cm⁻¹ (ester C=O)

生物活性

Introduction

Ethyl 5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylate (CAS No. 2768298-94-6) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of ethyl 5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylate based on existing literature and research findings.

  • Molecular Formula : C10H8ClIN2O2
  • Molecular Weight : 350.54 g/mol
  • Structure : The compound features a chloro group and an iodo atom attached to an imidazo-pyridine framework, which contributes to its biological activity.

Anticancer Potential

Imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer properties. For instance, compounds within this class have shown efficacy in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . While specific studies on ethyl 5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylate are sparse, its structural characteristics imply it could possess similar anticancer activities.

Enzyme Inhibition

The compound is also being explored for its role in enzyme inhibition. Research indicates that imidazo[1,2-a]pyridine derivatives can act as enzyme inhibitors, impacting various biological pathways and disease mechanisms . This suggests that ethyl 5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylate may interact with specific enzymes, although further studies are needed to elucidate its precise mechanisms.

Structure-Activity Relationship Studies

A comprehensive study on the SAR of imidazo[1,2-a]pyridine derivatives highlighted how modifications at different positions affected their biological activity. The introduction of halogen atoms (like chlorine and iodine) was shown to enhance the binding affinity to target proteins . This information can be pivotal in understanding how ethyl 5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylate might behave in biological systems.

Pharmacological Applications

Ethyl 5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylate is currently being investigated for its potential applications in pharmaceutical development. It serves as a building block in synthesizing various drugs aimed at treating cancer and inflammatory diseases . Its unique chemical structure allows for further modifications that could lead to novel therapeutic agents.

Q & A

Q. What are the established synthetic routes for Ethyl 5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylate, and how are they optimized for yield and purity?

The compound can be synthesized via Friedel-Crafts acylation at the C-3 position of the imidazo[1,2-a]pyridine core, using catalytic Lewis acids (e.g., AlCl₃ or FeCl₃) to achieve high regioselectivity . Copper-catalyzed three-component reactions are also effective, employing substrates like 2-aminopyridines and ethyl 3-oxopropanoate derivatives under microwave-assisted conditions to enhance reaction efficiency . Key optimizations include:

  • Avoiding heterogeneous mixtures by using polar solvents (e.g., CH₃CN).
  • Maintaining inert atmospheres (N₂/Ar) to prevent oxidation .
  • Monitoring reaction progress via TLC or HPLC to ensure >95% conversion .

Table 1: Representative Synthetic Conditions and Yields

SubstrateCatalystSolventTemp (°C)Yield (%)Reference
2-AminopyridineCuICH₃CN8065–86
Imidazo[1,2-a]pyridineFeCl₃DCM2570–85

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Structural elucidation requires a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., δ 8.78 ppm for aromatic protons, δ 160.6 ppm for ester carbonyls) .
  • IR spectroscopy : Peaks at 1654–1730 cm⁻¹ indicate ester (C=O) and amide (N–H) groups .
  • HRMS : For precise molecular weight validation (e.g., [M+H]+ calculated: 374.1169; observed: 374.1162) .
  • Melting point analysis : Critical for purity assessment (e.g., 151–152°C for ethyl-8-methyl derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or electronic properties of this compound?

Density Functional Theory (DFT) studies on analogous imidazo[1,2-a]pyridines reveal:

  • Electron-withdrawing groups (e.g., Cl, I) at C-5 and C-8 increase electrophilicity at the C-3 position, facilitating nucleophilic substitutions .
  • Frontier molecular orbital (FMO) analysis predicts charge distribution, aiding in designing derivatives for targeted biological activity .
  • Table 2: DFT-Calculated Properties of Analogous Compounds
CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate-6.12-1.894.23

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., MTT assays for cytotoxicity, PI3K/Akt/mTOR pathway inhibition assays) .
  • Structural analogs : Compare data with derivatives (e.g., IPD-196, a PI3K inhibitor with EC₅₀ = 0.2 µM in Huh-7 cells) to isolate substituent effects .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., iodine at C-8 enhances kinase inhibition by 40% vs. bromine analogs) .

Q. How are structure-activity relationships (SAR) explored for this compound in drug discovery?

Key methodologies include:

  • Systematic substituent variation : Replace Cl/I with Br, CF₃, or methyl groups to assess potency changes .
  • Pharmacophore modeling : Identify critical moieties (e.g., ester group at C-3 for PI3K binding) using software like Schrödinger .
  • In vivo validation : Test optimized derivatives in xenograft models (e.g., tumor volume reduction ≥50% at 10 mg/kg dosing) .

Methodological Notes

  • Synthetic Challenges : Halogenated derivatives (Cl, I) may require low-temperature lithiation to prevent decomposition .
  • Biological Assays : Pre-screen compounds for solubility in DMSO/PBS mixtures to avoid false negatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。